Cas no 4404-98-2 (2-Pentanol,4-amino-4-methyl-)

2-Pentanol,4-amino-4-methyl- structure
2-Pentanol,4-amino-4-methyl- structure
Product Name:2-Pentanol,4-amino-4-methyl-
CAS No:4404-98-2
MF:C6H15NO
MW:117.189401865005
CID:335080
PubChem ID:95405
Update Time:2025-04-19

2-Pentanol,4-amino-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentanol,4-amino-4-methyl-
    • 4-Amino-4-methyl-pentan-2-ol
    • 4-amino-4-methylpentan-2-ol
    • 1H-INDENE-1,3(2H)-DIONE, 2-METHYL-2-(2-PROPEN-1-YL)-
    • 2-allyl-2-methyl-1,3-indandione
    • 2-amino-2-methyl-4-pentanol
    • 2-Methyl-2-allyl-indandion-(1.3)
    • 2-methyl-2-aminopentan-4-ol
    • 3-Hydroxy-1.1-dimethyl-butylamin
    • 4-amino-4-methyl-2-pentanol
    • AG-H-25770
    • AGN-PC-00JXSK
    • CTK5E8419
    • Diaceton-alkamin
    • SureCN8071793
    • NSC 46440
    • NSC 7090
    • 4404-98-2
    • NSC7090
    • GZTKJFBKAZBXIB-UHFFFAOYSA-N
    • AKOS016042173
    • NS00048573
    • A827275
    • FT-0760070
    • DTXSID101310415
    • EINECS 224-550-8
    • NSC46440
    • NSC-46440
    • 2-Pentanol, 4-amino-4-methyl-
    • SCHEMBL1371544
    • NSC-7090
    • AKOS000301715
    • MDL: MFCD07186308
    • Inchi: 1S/C6H15NO/c1-5(8)4-6(2,3)7/h5,8H,4,7H2,1-3H3
    • InChI Key: GZTKJFBKAZBXIB-UHFFFAOYSA-N
    • SMILES: OC(C)CC(C)(C)N

Computed Properties

  • Exact Mass: 117.11545
  • Monoisotopic Mass: 117.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 70.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2A^2
  • XLogP3: 0

Experimental Properties

  • Density: 0.907±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 28.94°C (estimate)
  • Boiling Point: 174-175 ºC
  • Flash Point: 69.7±19.8 ºC,
  • Refractive Index: 1.435 (589.3 nm 20 ºC)
  • Solubility: Soluble (210 g/l) (25 º C),
  • PSA: 46.25
  • LogP: 1.19490
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